molecular formula C5H4Br2N2O B1442482 2-Amino-3,5-dibromopyridin-4-ol CAS No. 1261269-58-2

2-Amino-3,5-dibromopyridin-4-ol

Cat. No. B1442482
CAS RN: 1261269-58-2
M. Wt: 267.91 g/mol
InChI Key: MJWHOGYOZNQHAX-UHFFFAOYSA-N
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Description

2-Amino-3,5-dibromopyridin-4-ol is an organic compound belonging to the pyridine family. It is characterized by the presence of two bromine atoms and an amino group on the pyridine ring. The molecular weight of this compound is 267.91 g/mol .


Molecular Structure Analysis

The molecular formula of 2-Amino-3,5-dibromopyridin-4-ol is C5H4Br2N2O . The InChI code for this compound is 1S/C5H4Br2N2O/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H3,8,9,10) .

Scientific Research Applications

Pharmacology: Synthesis of Bioactive Molecules

2-Amino-3,5-dibromopyridin-4-ol: serves as a versatile intermediate in the synthesis of various bioactive molecules. Its dibrominated pyridine ring can undergo nucleophilic substitution reactions, allowing for the introduction of pharmacophores that are essential for drug development . This compound is particularly useful in constructing molecules with potential antiviral, antibacterial, and anti-inflammatory properties.

Material Science: Advanced Polymer Synthesis

In material science, 2-Amino-3,5-dibromopyridin-4-ol is utilized to create novel polymers with enhanced properties. The amino group on the pyridine ring can act as a linking point for polymer chains, leading to materials with improved thermal stability and mechanical strength . This makes it valuable for engineering high-performance materials for aerospace and automotive industries.

Chemical Synthesis: Building Blocks for Heterocyclic Compounds

This compound is a key building block in the synthesis of heterocyclic compounds. Its reactive sites enable the formation of complex structures that are prevalent in many natural products and pharmaceuticals . Chemists leverage this reactivity to design and synthesize new chemical entities with potential therapeutic effects.

Biochemistry: Enzyme Inhibition Studies

2-Amino-3,5-dibromopyridin-4-ol: is explored in biochemistry for its potential to act as an enzyme inhibitor. By modifying specific enzymes’ activity, researchers can study metabolic pathways and identify targets for drug discovery . This compound’s structural features allow it to bind to active sites, providing insights into enzyme-substrate interactions.

Agriculture: Pesticide and Herbicide Development

In the agricultural sector, the compound’s chemical structure is investigated for the development of novel pesticides and herbicides. Its ability to interfere with the growth of certain plants and pests makes it a candidate for creating more effective and environmentally friendly agricultural chemicals .

Environmental Science: Pollutant Degradation

Lastly, 2-Amino-3,5-dibromopyridin-4-ol has potential applications in environmental science, particularly in the degradation of pollutants. Researchers are studying its role in catalyzing reactions that break down harmful organic compounds, contributing to cleaner water and soil .

properties

IUPAC Name

2-amino-3,5-dibromo-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2O/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWHOGYOZNQHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=C(N1)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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